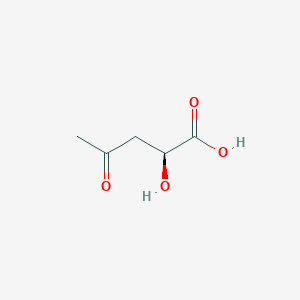

(2S)-2-Hydroxy-4-oxopentanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

150337-72-7 |

|---|---|

Molecular Formula |

C5H8O4 |

Molecular Weight |

132.11 g/mol |

IUPAC Name |

(2S)-2-hydroxy-4-oxopentanoic acid |

InChI |

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9)/t4-/m0/s1 |

InChI Key |

QTSNVMMGKAPSRT-BYPYZUCNSA-N |

SMILES |

CC(=O)CC(C(=O)O)O |

Isomeric SMILES |

CC(=O)C[C@@H](C(=O)O)O |

Canonical SMILES |

CC(=O)CC(C(=O)O)O |

Synonyms |

Pentanoic acid, 2-hydroxy-4-oxo-, (2S)- (9CI) |

Origin of Product |

United States |

Biological Occurrence and Physiological Distribution Within Research Models

Detection and Identification in Diverse Microbial and Eukaryotic Organisms

(2S)-2-Hydroxy-4-oxopentanoic acid, also known as (4S)-4-hydroxy-2-oxovalerate, has been identified in various microbial species, primarily those involved in the degradation of aromatic compounds. Its detection is a key indicator of an active meta-cleavage pathway for catechol-containing molecules. The identification of this compound in microbial cultures is typically achieved through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which allow for the definitive structural elucidation and quantification of this chiral molecule.

In the realm of bacteria, species of Pseudomonas are well-documented to produce and metabolize this compound. For instance, it is a transient intermediate in the metabolic pathway of toluene (B28343) and other aromatic hydrocarbons in these organisms. Furthermore, evidence suggests its formation during fermentation processes, such as in beer wort fermentation, indicating its presence in yeast metabolism under specific conditions. foodb.ca While its widespread occurrence in eukaryotes is less characterized, its fundamental role in catabolic pathways suggests potential for its presence in eukaryotic cells, particularly in metabolic compartments like mitochondria where amino acid degradation occurs.

Table 1: Detection of this compound in Research Models

| Organism Type | Specific Organism/System | Research Context | Analytical Method(s) |

| Bacterium | Pseudomonas sp. | Degradation of aromatic compounds (e.g., naphthalene (B1677914), toluene) | GC-MS, Enzyme Assays |

| Bacterium | Thermus thermophilus | Catabolism of aromatic compounds | Enzyme Assays, Stereospecificity Analysis uniprot.org |

| Bacterium | Escherichia coli | Phenylalanine metabolism genome.jp | Gene Expression Analysis, Metabolic Pathway Reconstruction |

| Yeast | Saccharomyces cerevisiae (and other brewing yeasts) | Beer wort fermentation | Not specified in detail foodb.ca |

Role as an Intermediate in Fundamental Metabolic Pathways across Species

This compound is a crucial intermediate in the catabolism of various aromatic compounds in microorganisms. It lies at a key branching point in the meta-cleavage pathway, which is a common strategy for the bacterial degradation of aromatic molecules.

The formation of this compound is catalyzed by the enzyme 2-oxopent-4-enoate (B1242333) hydratase (EC 4.2.1.80). genome.jpwikipedia.org This enzyme facilitates the hydration of 2-oxopent-4-enoate. Subsequently, this compound is cleaved by 4-hydroxy-2-oxovalerate aldolase (B8822740) (EC 4.1.3.39), also known as 4-hydroxy-2-ketovalerate aldolase, into two central metabolic products: pyruvate (B1213749) and acetaldehyde (B116499). uniprot.orgwikipedia.org This enzymatic step is stereospecific, with the enzyme from Thermus thermophilus showing a clear preference for the (4S) isomer. uniprot.org

These pathways are integral to the biochemical cycles that allow microorganisms to utilize complex organic molecules as their sole source of carbon and energy. The degradation of compounds such as phenylalanine, benzoate (B1203000), biphenyl (B1667301), and toluene all converge through the formation of this key intermediate. genome.jpwikipedia.org

Table 2: Role of this compound as a Metabolic Intermediate

| Metabolic Pathway | Preceding Metabolite | Key Enzyme (Formation) | Subsequent Metabolites | Key Enzyme (Cleavage) |

| Phenylalanine Metabolism genome.jp | 2-oxopent-4-enoate | 2-oxopent-4-enoate hydratase | Pyruvate, Acetaldehyde | 4-hydroxy-2-oxovalerate aldolase |

| Benzoate Degradation wikipedia.org | 2-oxopent-4-enoate | 2-oxopent-4-enoate hydratase | Pyruvate, Acetaldehyde | 4-hydroxy-2-oxovalerate aldolase |

| Toluene and Xylene Degradation wikipedia.org | 2-oxopent-4-enoate | 2-oxopent-4-enoate hydratase | Pyruvate, Acetaldehyde | 4-hydroxy-2-oxovalerate aldolase |

| Biphenyl Degradation wikipedia.org | 2-oxopent-4-enoate | 2-oxopent-4-enoate hydratase | Pyruvate, Acetaldehyde | 4-hydroxy-2-oxovalerate aldolase |

Systemic Relevance within Cellular and Organismal Biochemical Networks

The systemic relevance of this compound stems from its strategic position linking the catabolism of complex aromatic compounds to central carbon metabolism. By channeling the carbon skeletons of these molecules into pyruvate and acetaldehyde, it provides substrates for the Krebs cycle and other essential anabolic and catabolic pathways.

Pyruvate is a cornerstone of cellular metabolism, serving as a direct entry point into the citric acid cycle for energy production (ATP synthesis) or as a precursor for gluconeogenesis to synthesize glucose. Acetaldehyde can be further metabolized, for instance, by conversion to acetyl-CoA, another central metabolite that fuels the Krebs cycle and is a building block for fatty acid synthesis.

In organisms that possess these degradative pathways, the metabolism of this compound is therefore critical for metabolic flexibility, allowing them to thrive in diverse and challenging environments by utilizing a wide range of carbon sources. The channeling of the toxic aldehyde products, as observed in some bacteria, highlights a sophisticated level of metabolic regulation to protect cellular components. uniprot.org While its role in higher organisms is not as extensively studied, the fundamental nature of the metabolites it produces suggests that should it be formed, it would be readily integrated into the core metabolic network.

Biosynthetic Pathways and Enzymology of 2s 2 Hydroxy 4 Oxopentanoic Acid

Precursor Compounds and Metabolic Routes Leading to its Formation

The generation of (2S)-2-hydroxy-4-oxopentanoic acid is not an isolated event but rather a step within larger metabolic frameworks. These pathways break down complex molecules into simpler ones that can be funneled into central metabolism.

This compound can be understood as a C5 keto-hydroxy acid. Its metabolic connection to central metabolism is highlighted by its degradation to pyruvate (B1213749) and acetaldehyde (B116499) by the enzyme 4-hydroxy-2-oxovalerate aldolase (B8822740). wikipedia.org This relationship underscores how products of aromatic degradation pathways are processed into intermediates of the tricarboxylic acid (TCA) cycle.

In the context of naphthalene (B1677914) degradation by Pseudomonas putida G7, the pathway ultimately yields pyruvate and acetyl-CoA. nih.gov The intermediates in this pathway, including this compound, represent various C5 and C6 compounds that are sequentially broken down. nih.gov

A key enzyme in the formation of a precursor to this compound is 4-oxalocrotonate decarboxylase. This enzyme catalyzes the decarboxylation of 4-oxalocrotonate to 2-oxopent-4-enoate (B1242333). wikipedia.org Subsequently, 2-oxopent-4-enoate hydratase facilitates the reversible hydration of 2-oxopent-4-enoate to yield 4-hydroxy-2-oxopentanoate (B1241807), which is an alternative name for 2-hydroxy-4-oxopentanoic acid. wikipedia.org

This enzymatic step is a crucial part of the metabolic pathways for the degradation of aromatic compounds such as benzoate (B1203000), toluene (B28343), and xylene in certain bacteria. wikipedia.org In Pseudomonas putida, for instance, the degradation of naphthalene involves a series of enzymatic reactions, one of which is catalyzed by a 4-oxalocrotonate decarboxylase (NahK). nih.gov This enzyme, however, acts on a related vinylogous β-keto acid, 2-oxo-3-hexenedioate, converting it to 2-hydroxy-2,4-pentadienoate. nih.gov This product is then acted upon by a vinylpyruvate hydratase (NahL) to form 4-hydroxy-2-oxopentanoate. nih.gov

Table 1: Key Enzymatic Reactions

| Enzyme | Substrate | Product | Metabolic Pathway Context |

|---|---|---|---|

| 4-Oxalocrotonate Decarboxylase | 4-Oxalocrotonate | 2-Oxopent-4-enoate + CO2 | Benzoate, Toluene, Xylene Degradation wikipedia.org |

| 2-Oxopent-4-enoate Hydratase | 2-Oxopent-4-enoate | 4-Hydroxy-2-oxopentanoate wikipedia.org | Aromatic Compound Degradation wikipedia.org |

| NahK (a 4-OD) | 2-Oxo-3-hexenedioate | 2-Hydroxy-2,4-pentadienoate nih.gov | Naphthalene Degradation nih.gov |

| NahL (a VPH) | 2-Hydroxy-2,4-pentadienoate | 4-Hydroxy-2-oxopentanoate nih.gov | Naphthalene Degradation nih.gov |

The catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine is another significant metabolic context. nih.govnih.gov The initial step in BCAA breakdown is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the amino acids into their corresponding branched-chain α-keto acids (BCKAs). mdpi.com For leucine, this results in the formation of α-ketoisocaproate (KIC). mdpi.com

Following this, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of the BCKAs. mdpi.com This multi-step process yields branched-chain acyl-CoA esters. nih.gov The subsequent metabolism of these intermediates can lead to the production of various compounds, and while a direct, major pathway from leucine to this compound is not a primary route, the structural similarities of the intermediates suggest potential metabolic crosstalk under certain conditions or in specific organisms.

Characterization of Key Enzymes in Biosynthesis

The enzymes responsible for the synthesis of this compound exhibit specific characteristics that ensure the efficient and stereochemically controlled production of this molecule.

The formation of this compound can be catalyzed by an NAD(P)⁺-dependent dehydrogenase acting on 2,4-dihydroxypentanoic acid. These dehydrogenases are a broad class of enzymes that catalyze oxidation-reduction reactions using the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺) as a cofactor. nih.govmdpi.com

In the context of this specific reaction, the dehydrogenase would facilitate the oxidation of the hydroxyl group at the C4 position of 2,4-dihydroxypentanoic acid to a keto group, resulting in the formation of 2-hydroxy-4-oxopentanoic acid. The activity of such dehydrogenases is crucial in many metabolic pathways, including the degradation of alcohols and aldehydes. nih.gov The regeneration of NAD(P)H is often a critical factor for the continuous activity of these enzymes in vivo. nih.gov

The production of the specific (2S) stereoisomer of 2-hydroxy-4-oxopentanoic acid is a result of the highly specific three-dimensional structure of the enzyme's active site. nih.gov The arrangement of amino acid residues within the binding pocket creates a chiral environment that precisely orients the substrate, in this case, 2,4-dihydroxypentanoic acid, for catalysis.

This stereochemical control ensures that the hydride transfer from the substrate to the NAD(P)⁺ cofactor occurs from a specific face of the substrate molecule, leading to the formation of the (S) configuration at the C2 position. This level of control is a hallmark of enzyme catalysis and is fundamental to the biosynthesis of specific enantiomers of chiral molecules in biological systems. The principles of stereocontrolled synthesis are crucial for producing biologically active compounds. researchgate.net The structural analysis of related decarboxylases has provided insights into how active site residues facilitate stereoselective reactions. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dihydroxypentanoic Acid |

| 2-Hydroxy-2,4-pentadienoate |

| 2-Oxo-3-hexenedioate |

| 2-Oxopent-4-enoate |

| 4-Hydroxy-2-oxopentanoate |

| 4-Oxalocrotonate |

| Acetaldehyde |

| Acetyl-CoA |

| Leucine |

| NAD(P)⁺ |

| NAD(P)H |

| Naphthalene |

| Pyruvate |

Aldol (B89426) Condensation Reactions Catalyzed by Biocatalysts in Biosynthetic Contexts

The biosynthesis of this compound is primarily understood through the reversible action of the enzyme 4-hydroxy-2-oxovalerate aldolase (HOA). wikipedia.orguniprot.org While much of the research has focused on the degradation (retro-aldol cleavage) of this compound, the synthetic (aldol condensation) reaction is of significant interest for biocatalysis. nih.gov The enzyme catalyzes the stereospecific condensation of pyruvate and acetaldehyde to form (4S)-4-hydroxy-2-oxopentanoate, which is the enantiomer of the titular compound. uniprot.org

The enzyme responsible for this transformation, 4-hydroxy-2-oxovalerate aldolase, also known by names such as DmpG and BphI, is a key player in the meta-cleavage pathway for the degradation of aromatic compounds in various bacteria, including species of Pseudomonas and Burkholderia. wikipedia.orgebi.ac.uk In these pathways, the enzyme facilitates the breakdown of aromatic pollutants. wikipedia.org The reversible nature of this enzymatic reaction, however, also positions it as a potential biocatalyst for the synthesis of valuable chiral hydroxy acids. nih.gov

Table 1: Key Biocatalysts in the Metabolism of this compound

| Enzyme Name | EC Number | Function | Substrates | Products | Organism Examples |

| 4-hydroxy-2-oxovalerate aldolase (HOA) | 4.1.3.39 | Reversible aldol condensation/cleavage | (S)-4-hydroxy-2-oxopentanoate, Pyruvate, Acetaldehyde | Pyruvate, Acetaldehyde, (S)-4-hydroxy-2-oxopentanoate | Pseudomonas sp., Burkholderia xenovorans, Thermus thermophilus |

| Acetaldehyde dehydrogenase (acylating) | 1.2.1.10 | Oxidation of acetaldehyde to acetyl-CoA | Acetaldehyde, NAD+, CoA | Acetyl-CoA, NADH, H+ | Pseudomonas sp. |

Molecular Mechanisms and Regulatory Aspects of Biosynthetic Enzymes

The molecular workings of 4-hydroxy-2-oxovalerate aldolase reveal a sophisticated catalytic and regulatory system. This enzyme belongs to the class II metal-dependent aldolases and typically possesses a TIM-barrel fold. ebi.ac.uk Its catalytic activity is dependent on a divalent metal cation, with manganese (Mn²⁺) often being crucial for maximal activity, although other ions like cobalt (Co²⁺) and nickel (Ni²⁺) can also serve as cofactors. uniprot.orggenome.jp

The catalytic mechanism for the cleavage of (S)-4-hydroxy-2-oxopentanoate involves key amino acid residues within the active site. The crystal structure of the enzyme has provided insights into this process. nih.gov For instance, in the enzyme from Pseudomonas sp. strain CF600, the structure reveals coordinating interactions between active site residues and the bound metal ion, which is essential for stabilizing the reaction intermediates. nih.gov

A fascinating regulatory aspect of this enzyme is its frequent association with acetaldehyde dehydrogenase to form a bifunctional enzyme complex. wikipedia.orgnih.gov This complex facilitates substrate channeling, where the acetaldehyde produced from the cleavage of 4-hydroxy-2-oxopentanoate is directly transferred to the active site of the dehydrogenase without being released into the bulk solvent. wikipedia.org This is a highly efficient mechanism that sequesters a reactive and volatile intermediate. nih.gov The conversion of 4-hydroxy-2-ketovalerate to acetyl-CoA through this channeled pathway is significantly faster than the conversion of externally supplied acetaldehyde. nih.gov

The activity of 4-hydroxy-2-oxovalerate aldolase can also be allosterically regulated. In some bacteria, the enzyme is stimulated by NADH. uniprot.orggenome.jp This suggests a feedback mechanism where the redox state of the cell can influence the rate of the metabolic pathway. The expression of the gene encoding for this aldolase can be induced by the presence of its substrates, and in some organisms, this regulation is also influenced by hormonal signals. nih.gov

Table 2: Mechanistic and Regulatory Features of 4-hydroxy-2-oxovalerate aldolase

| Feature | Description |

| Enzyme Class | Class II metal-dependent aldolase |

| Structure | Canonical TIM-barrel fold |

| Cofactor | Divalent metal ion (e.g., Mn²⁺, Co²⁺, Ni²⁺) |

| Key Mechanistic Feature | Stereospecific cleavage/condensation |

| Regulatory Mechanism 1 | Substrate channeling in a bifunctional complex with acetaldehyde dehydrogenase |

| Regulatory Mechanism 2 | Allosteric activation by NADH |

| Regulatory Mechanism 3 | Induction of gene expression by substrates and hormonal control |

Enzymatic Transformations and Metabolic Fates of 2s 2 Hydroxy 4 Oxopentanoic Acid

Role as a Substrate in Downstream Enzymatic Reactions

The unique chemical functionalities of (2S)-2-Hydroxy-4-oxopentanoic acid make it a valuable precursor in enzymatic synthesis, particularly for the production of chiral compounds. Enzymes acting upon this substrate can selectively modify its structure, leading to the formation of stereochemically defined products.

Participation in Biocatalytic Processes for Chiral Compound Synthesis

Biocatalysis offers a powerful and environmentally friendly approach for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. nih.govalmacgroup.com this compound and its derivatives are utilized in enzyme-catalyzed processes to generate complex chiral molecules. nih.govchemrxiv.org For instance, tandem biocatalytic systems employing aldolases and ketoreductases can convert simple achiral starting materials into a variety of chiral 2-hydroxy acids and 2-hydroxy-4-butyrolactone derivatives. nih.gov These enzymatic cascades offer high stereoselectivity, enabling the synthesis of specific stereoisomers from a racemic or prochiral substrate. nih.govresearchgate.net

Specific Aldol (B89426) Addition Reactions Mediated by Enzymes

Aldol addition reactions, which form new carbon-carbon bonds, are fundamental in organic synthesis. organic-chemistry.orgwikipedia.org Aldolases catalyze these reactions in biological systems with remarkable stereocontrol. libretexts.orgnih.gov this compound can act as a nucleophile in enzyme-mediated aldol additions. In these reactions, an enzyme, such as a Class II metal-dependent aldolase (B8822740), stabilizes an enolate intermediate of the keto acid, which then attacks an aldehyde electrophile. researchgate.net This process leads to the formation of a new C-C bond and the creation of new stereocenters with high precision. libretexts.org The use of different aldolases can provide access to different stereoisomers of the resulting β-hydroxy carbonyl compound. nih.gov

Reduction of the Keto Group to Hydroxyl Derivatives by Hydroxy Acid Dehydrogenase

The keto group of this compound can be stereoselectively reduced by hydroxy acid dehydrogenases to yield dihydroxy derivatives. These enzymes, which belong to the family of oxidoreductases, utilize cofactors such as NADH or NADPH to catalyze the reduction. nih.govwikipedia.org For example, lactate (B86563) dehydrogenases and engineered hydroxyisocaproate dehydrogenases have been employed for the reduction of similar α-keto acids. acs.org The choice of dehydrogenase determines the stereochemistry of the newly formed hydroxyl group, allowing for the synthesis of specific diastereomers. This enzymatic reduction is a key step in the production of enantiopure diols and other valuable chiral building blocks. nih.gov

Enzyme-Mediated Degradation and Catabolic Pathways

In various microorganisms, this compound is an intermediate in the catabolism of aromatic compounds. Specific enzymes are responsible for its degradation, breaking it down into smaller molecules that can enter central metabolic pathways. wikipedia.orgwikipedia.org

Cleavage by 4-Hydroxy-2-oxovalerate Aldolase to Acetaldehyde (B116499) and Pyruvate (B1213749)

A key enzyme in the degradation of this compound is 4-hydroxy-2-oxovalerate aldolase (also known as 4-hydroxy-2-ketovalerate aldolase). wikipedia.orgebi.ac.uk This enzyme catalyzes the retro-aldol cleavage of the C-C bond between the C3 and C4 positions, yielding pyruvate and acetaldehyde. wikipedia.orgwikipedia.orguniprot.org This reaction is a critical step in the meta-cleavage pathway for the degradation of compounds like phenols and cresols. ebi.ac.uk The enzyme from Thermus thermophilus has been shown to be stereospecific, cleaving the (4S)-isomer but not the (4R)-isomer. uniprot.org In some bacteria, this aldolase is part of a bifunctional enzyme complex with an acetaldehyde dehydrogenase, which channels the toxic acetaldehyde intermediate directly to the next step of the pathway. wikipedia.orgebi.ac.uk

| Enzyme | Reaction | Products | Metabolic Pathway |

| 4-Hydroxy-2-oxovalerate aldolase | Retro-aldol cleavage | Acetaldehyde and Pyruvate | meta-cleavage pathway for aromatic compound degradation. wikipedia.orgebi.ac.uk |

Reversible Dehydration by 2-Oxopent-4-enoate (B1242333) Hydratase

This compound can be reversibly dehydrated by the enzyme 2-oxopent-4-enoate hydratase (also known as 2-keto-4-pentenoate hydratase). wikipedia.orgwikipedia.org This hydro-lyase catalyzes the removal of a water molecule to form 2-oxopent-4-enoate. wikipedia.orgebi.ac.uk This reaction is part of several metabolic pathways involved in the degradation of various aromatic compounds, including phenylalanine, toluene (B28343), and biphenyl (B1667301). wikipedia.org The reversibility of this reaction indicates its role in both the formation and degradation of this compound, depending on the metabolic context of the organism.

| Enzyme | Reaction | Product | Metabolic Pathways |

| 2-Oxopent-4-enoate hydratase | Reversible dehydration | 2-Oxopent-4-enoate | Phenylalanine metabolism, benzoate (B1203000) degradation, biphenyl degradation, and others. wikipedia.org |

Involvement in Specialized Xenobiotic or Steroid Degradation Pathways (e.g., Testosterone (B1683101) Degradation)

This compound is a central metabolite in the catabolism of a wide range of aromatic and steroidal compounds in bacteria. Its formation is a common feature of meta-cleavage pathways, which are employed by microorganisms to break down aromatic rings, a structure notoriously resistant to degradation. researchgate.netwikipedia.org

In the degradation of xenobiotics such as biphenyl, toluene, and naphthalene (B1677914), the aromatic ring is first dihydroxylated and then cleaved by an extradiol dioxygenase to produce a linear, unsaturated aldehyde. researchgate.netnih.govcapes.gov.br Subsequent enzymatic reactions convert this product into 2-hydroxypenta-2,4-dienoate (HPD). A specific hydratase, known as HPD hydratase (encoded by genes like bphE or tesE), then catalyzes the addition of a water molecule to HPD, forming (S)-4-hydroxy-2-oxopentanoate. capes.gov.brnih.govnih.gov

Crucially, this compound has also been identified as an intermediate in the degradation of steroids. In bacteria like Novosphingobium tardaugens, the complex four-ring structure of testosterone is broken down through a series of enzymatic steps. After the cleavage of the steroid rings, the resulting intermediates are channeled into a lower pathway that mirrors the meta-cleavage pathway of aromatic compounds. In this pathway, the enzyme 4-hydroxy-2-oxovalerate aldolase (encoded by the tesG gene) is responsible for cleaving (S)-4-hydroxy-2-oxopentanoate, demonstrating its role in the complete mineralization of steroidal hormones. nih.gov

Integration within Central Metabolism

Once formed, this compound is efficiently cleaved into smaller, metabolically versatile molecules that can readily enter the primary metabolic pathways of the cell. This integration is key to the organism's ability to utilize complex carbon sources for energy and biosynthesis.

The degradation of this compound provides a direct link to the central pathways of amino acid metabolism. The primary enzyme acting on this substrate, 4-hydroxy-2-oxovalerate aldolase, catalyzes a retro-aldol cleavage reaction, yielding two fundamental products: pyruvate and acetaldehyde. ebi.ac.ukwikipedia.org

Pyruvate is a critical α-keto acid that stands at the crossroads of carbohydrate, lipid, and amino acid metabolism. khanacademy.org It can be readily converted into the amino acid alanine (B10760859) through a single transamination reaction, a reversible process that links the catabolism of our target compound directly to the cellular amino acid pool. Furthermore, the carbon skeletons of many other amino acids are degraded to pyruvate, meaning the products of this compound catabolism merge with these central metabolic routes. libretexts.org

The second product, acetaldehyde, is typically oxidized to acetyl-CoA by an acetaldehyde dehydrogenase. nih.gov Acetyl-CoA is another major metabolic hub. It can be derived from the breakdown of several amino acids, including leucine (B10760876), isoleucine, and tryptophan. libretexts.orgmdpi.com Thus, the cleavage of this compound feeds into the same pool of acetyl-CoA generated from amino acid catabolism, making its carbon available for energy production or fatty acid synthesis. khanacademy.org

The catabolism of this compound provides a potent and direct link to the Tricarboxylic Acid (TCA) cycle, the central engine of cellular respiration. This connection is primarily established through its degradation products, pyruvate and acetaldehyde. wikipedia.orgbookdown.org

Pyruvate is the primary precursor for the TCA cycle. The pyruvate dehydrogenase complex converts pyruvate into acetyl-CoA, which then enters the cycle by condensing with oxaloacetate to form citrate. bookdown.org The acetaldehyde produced alongside pyruvate is also readily converted into acetyl-CoA, thus providing a second route for its carbon atoms to enter the TCA cycle. nih.govbookdown.org

While structurally a pentanoic acid derivative, its metabolic fate is not directly related to the TCA cycle intermediate alpha-ketoglutarate. Instead, its cleavage into two- and three-carbon units (acetyl-CoA and pyruvate, respectively) represents a classic strategy for funneling carbon from peripheral catabolic pathways into the central oxidative machinery of the cell. researchgate.netkhanacademy.org This efficient conversion allows the cell to harvest the maximum amount of energy from the degradation of the original xenobiotic or steroid compound.

Advanced Enzyme Kinetics and Mechanistic Investigations

The enzymes responsible for the transformation of this compound, particularly the aldolase and its associated dehydrogenase, have been the subject of detailed mechanistic and structural studies. These investigations have revealed sophisticated catalytic strategies, including substrate channeling and allosteric regulation.

The key enzyme in the metabolism of this compound is 4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39), also known as HOA, DmpG, or BphF/I. wikipedia.orggenome.jp It is a metal-dependent (typically Mn²⁺ or Co²⁺) enzyme that catalyzes a retro-aldol cleavage. ebi.ac.ukgenome.jpuniprot.org The proposed mechanism proceeds through several steps:

A histidine residue (e.g., His21 in Pseudomonas sp. CF600) acts as a general base, abstracting a proton from the 4-hydroxyl group of the substrate. ebi.ac.uk

This initiates the cleavage of the C3-C4 bond, leading to the formation of acetaldehyde and the enolate of pyruvate. The accumulation of negative charge on the 2-carbonyl oxygen during this step is stabilized by the divalent metal ion cofactor. ebi.ac.uk

A tyrosine residue (e.g., Tyr291) then acts as a general acid, donating a proton to the C3 of the pyruvate enolate, releasing pyruvate. ebi.ac.uk

In many bacteria, this aldolase forms a bifunctional complex with an acetaldehyde dehydrogenase (acylating) (EC 1.2.1.10). wikipedia.orgnih.govebi.ac.uk This physical association is critical because the acetaldehyde product of the aldolase reaction is volatile and potentially toxic. The complex channels the acetaldehyde intermediate directly from the aldolase active site to the dehydrogenase active site through a proposed molecular tunnel. wikipedia.orgebi.ac.uk This prevents the release of acetaldehyde into the cytoplasm and increases metabolic efficiency. The dehydrogenase then oxidizes acetaldehyde to acetyl-CoA, using NAD⁺ as a cofactor. nih.gov

Structural and kinetic studies have provided a detailed view of the active sites of these enzymes. The 4-hydroxy-2-oxovalerate aldolase is stereospecific, preferentially cleaving the (4S)-isomer of the substrate. uniprot.orguniprot.org The active site contains a divalent metal ion coordinated by specific amino acid residues, which is essential for binding the substrate's keto and carboxylate groups and stabilizing the reaction intermediate. ebi.ac.uknih.gov

Kinetic analyses have revealed complex regulatory interactions. In some organisms, the aldolase is allosterically activated by NADH. uniprot.orgexpasy.org More significantly, in the bifunctional aldolase-dehydrogenase complex, the activities are mutually enhanced. The presence of the dehydrogenase and its substrates can significantly lower the Kₘ of the aldolase for its substrate, indicating a more efficient binding and turnover. uniprot.orguniprot.org This interplay demonstrates a sophisticated level of regulation within the metabolic pathway. For instance, the BphI-BphJ complex from Paraburkholderia xenovorans exhibits bidirectional allosteric activation and substrate channeling. uniprot.org

Table 1: Kinetic Properties of 4-Hydroxy-2-oxovalerate Aldolase This table presents kinetic data for the enzyme from different bacterial sources, illustrating the impact of complex formation and allosteric effectors.

| Enzyme Source | Substrate | Condition | Km (µM) | Reference |

|---|---|---|---|---|

| Thermus thermophilus | (S)-4-hydroxy-2-oxopentanoate | Aldolase alone, with NADH | 206 | uniprot.org |

| Aldolase-Dehydrogenase complex, no NADH | 123 | uniprot.org | ||

| Aldolase-Dehydrogenase complex, with NADH | 41 | uniprot.org | ||

| Paraburkholderia xenovorans (BphI) | (S)-4-hydroxy-2-oxopentanoate | - | 25 | uniprot.org |

| 4-hydroxy-2-oxohexanoate (B1245416) | - | 30 | uniprot.org |

Table 2: Key Catalytic Residues of 4-Hydroxy-2-oxovalerate Aldolase from Pseudomonas sp. CF600 This table identifies the key amino acid residues in the active site and their proposed roles in the catalytic mechanism.

| Residue | Proposed Catalytic Role | Reference |

|---|---|---|

| His21 | Acts as a general base to deprotonate the substrate's 4-hydroxyl group. | ebi.ac.uk |

| Tyr291 | Acts as a general acid to protonate the pyruvate enolate intermediate. May also control access to the channeling tunnel. | ebi.ac.uk |

| Metal Ion (Mn²⁺) | Coordinates the substrate and stabilizes the negative charge on the 2-carbonyl oxygen during formation of the enolate intermediate. | ebi.ac.uk |

Rational Design and Engineering of Enzymes for Altered Activity and Substrate Scope

The rational design and engineering of enzymes offer powerful strategies to modify catalytic functions, creating biocatalysts with enhanced properties or novel capabilities. mdpi.com This approach relies on a detailed understanding of an enzyme's three-dimensional structure and its catalytic mechanism. mdpi.com By making specific changes to the amino acid sequence, particularly in the active site, researchers can alter an enzyme's substrate specificity, reaction rate, and even the type of chemical reaction it catalyzes. mdpi.comnih.gov

Enzymes involved in the metabolism of keto acids, such as 4-hydroxy-2-oxovalerate aldolase, are prime targets for such engineering. This aldolase, which catalyzes the cleavage of 4-hydroxy-2-oxopentanoate (B1241807) into pyruvate and acetaldehyde, belongs to a family of enzymes with significant potential in biocatalysis. wikipedia.orgwikipedia.org The relaxed specificity of some of these aldolases for the α-keto acid donor provides an opportunity for using them in stereospecific carbon-carbon bond formation with non-natural substrates. nih.gov

Engineering efforts can expand the substrate range of these enzymes. For instance, studies on BphI, a 4-hydroxy-2-oxovalerate aldolase from Burkholderia xenovorans, have shown that it can efficiently cleave not only its natural substrate but also related compounds like 4-hydroxy-2-oxohexanoate and 4-hydroxy-2-oxoheptanoate. wikipedia.org This demonstrates the inherent flexibility of the enzyme's active site, which can be further exploited through targeted mutagenesis to accept an even broader array of substrates for synthetic applications.

The principles of rational design have been successfully applied to various enzyme classes, including cytochrome P450s, to switch or enhance their catalytic activities. nih.gov Techniques such as site-saturation mutagenesis and the application of computational design can lead to variants with improved stability and altered substrate recognition, sometimes identifying crucial amino acid substitutions far from the active site. mdpi.com These strategies could be applied to enzymes like 4-hydroxy-2-oxovalerate aldolase to tailor their properties for specific industrial or pharmaceutical syntheses.

Table 1: Examples of Enzyme Engineering for Altered Substrate Scope

| Enzyme | Original Substrate | Engineering Approach | Resulting Change in Activity | Reference |

|---|---|---|---|---|

| 4-Hydroxy-2-oxovalerate aldolase (BphI) | 4-Hydroxy-2-oxopentanoate | Characterization of natural variant | Able to efficiently cleave 4-hydroxy-2-oxohexanoate and 4-hydroxy-2-oxoheptanoate | wikipedia.org |

| P450BM3 | Fatty acids | Rational design (axial ligand substitution) | Switched from monooxygenase to robust cyclopropanation activity | nih.gov |

| E. coli 2-oxoglutarate dehydrogenase (E1o) | 2-Oxoglutarate | Engineering of E1o and E2o components | Evolved to a 2-oxo aliphatic acid dehydrogenase complex with broader substrate acceptance | mdpi.com |

Stereoselective Aspects of Enzymatic Biotransformations

Stereoselectivity is a hallmark of enzyme catalysis, where the three-dimensional structure of the active site dictates a profound preference for one stereoisomer over another.

Principles of Enantioselectivity in Enzyme Catalysis

Enzymes are chiral molecules, composed of L-amino acids, which create intricate and highly specific three-dimensional active sites. youtube.com This inherent chirality allows the enzyme to distinguish between enantiomers (non-superimposable mirror images) of a substrate or between enantiotopic groups within a prochiral molecule. youtube.com The interaction between a chiral enzyme and a chiral substrate involves the formation of diastereomeric enzyme-substrate complexes, which have different physical and energetic properties.

The basis for enantioselectivity lies in the differential binding and transition state stabilization of the two enantiomers. acs.org For a reaction to proceed, the substrate must fit into the active site in a precise orientation that allows the catalytic residues to perform their function. Often, only one enantiomer can achieve this optimal alignment, leading to a significantly faster reaction rate for the preferred isomer. The other enantiomer may bind weakly, in a non-productive orientation, or not at all.

The degree of enantioselectivity, often expressed as the enantiomeric excess (ee), is determined by the difference in the activation energies (ΔE‡) for the conversion of the two enantiomers. acs.org Even small differences in these energies can lead to very high enantioselectivity, often exceeding 99% ee in natural enzymatic reactions. youtube.comacs.org This principle is fundamental to the stereospecificity observed in metabolic pathways and is harnessed in biocatalysis to produce enantiomerically pure compounds, which are crucial for the pharmaceutical and fine chemical industries. nih.govyoutube.com

Differential Interactions of Stereoisomers with Metabolic Enzymes

The stereospecific nature of enzymes means that different stereoisomers of a compound can have vastly different metabolic fates. researchgate.net In the context of 4-hydroxy-2-oxopentanoic acid, the enzyme 4-hydroxy-2-keto-pentanoic acid (HKP) aldolase from Escherichia coli demonstrates selectivity for one enantiomer. It is presumed to preferentially act on the (4S)-enantiomer, which is the form produced by the preceding enzyme in its metabolic pathway. nih.gov This ensures the efficiency and specificity of the degradation cascade. wikipedia.org

This phenomenon is not unique to this pathway. Numerous examples across biochemistry illustrate how metabolic enzymes differentiate between stereoisomers:

Fatty Acid 2-Hydroxylase (FA2H): This enzyme is stereospecific for the production of the (R)-enantiomer of 2-hydroxy fatty acids. Subsequent metabolic steps also show stereopreference; the (R)-enantiomer is preferentially incorporated into hexosylceramides, while the (S)-enantiomer is directed towards ceramides, leading to different biological effects. nih.gov

Cytochrome P450 Enzymes: The metabolism of all-trans-retinoic acid (atRA) into its 4-hydroxy metabolite is highly stereoselective. The primary metabolizing enzyme, CYP26A1, predominantly forms (4S)-OH-RA. Furthermore, CYP26A1 clears the (4S)-OH-RA enantiomer three times faster than the (4R)-OH-RA enantiomer, demonstrating stereoselectivity in both formation and subsequent degradation. nih.gov

These examples underscore a fundamental principle of pharmacology and toxicology: the biological activity and metabolic profile of a chiral molecule are intrinsically linked to its stereochemistry. researchgate.net The differential interaction of stereoisomers with metabolic enzymes dictates their pathway, residence time, and ultimate biological impact.

Table 2: Examples of Differential Enzymatic Interactions with Stereoisomers

| Enzyme/System | Substrate/Compound | Stereoisomer Preference | Observed Outcome | Reference |

|---|---|---|---|---|

| HKP Aldolase (E. coli) | 4-Hydroxy-2-oxopentanoic acid | Presumed (4S)-enantiomer | Selective cleavage of the enantiomer produced by the preceding metabolic step. | nih.gov |

| Fatty Acid 2-Hydroxylase (FA2H) | Fatty Acids | Produces (R)-2-hydroxy fatty acids | (R)-enantiomer reverses metabolic defects in FA2H-knockdown cells, while the (S)-enantiomer does not. | nih.gov |

| CYP26A1 | All-trans-retinoic acid (atRA) | Forms predominantly (4S)-OH-RA | The (4S)-OH-RA metabolite is also cleared 3-fold faster by the same enzyme than the (4R) enantiomer. | nih.gov |

Synthetic Methodologies for 2s 2 Hydroxy 4 Oxopentanoic Acid in Research Applications

Chemical Synthesis Routes and Strategies

Traditional organic synthesis provides a foundation for the construction of (2S)-2-Hydroxy-4-oxopentanoic acid, primarily through the formation of its core carbon skeleton and subsequent functional group manipulations.

Exploitation of Aldol (B89426) Condensation Reactions for Scaffold Construction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, providing a direct route to β-hydroxy carbonyl compounds, which is the core structural motif of 2-hydroxy-4-oxopentanoic acid. lumenlearning.comlibretexts.orgpressbooks.pub The fundamental transformation involves the nucleophilic addition of an enolate to a carbonyl group. lumenlearning.comlibretexts.org

In a potential synthesis of 2-hydroxy-4-oxopentanoic acid, a crossed or mixed aldol reaction could be employed. libretexts.org This would likely involve the reaction between the enolate of pyruvate (B1213749) (the nucleophilic donor) and acetaldehyde (B116499) (the electrophilic acceptor). To achieve selectivity and avoid a complex mixture of products, which is a common challenge in mixed aldol reactions, specific strategies can be implemented. libretexts.org One approach is the use of a pre-formed enolate, for instance, by treating a pyruvate ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before the addition of acetaldehyde. chadsprep.com This ensures that one carbonyl compound exclusively forms the enolate, which then reacts with the second carbonyl compound.

The general mechanism for a base-catalyzed aldol reaction proceeds in three main steps:

Enolate formation: A base abstracts an alpha-hydrogen from the pyruvate derivative to form a resonance-stabilized enolate. libretexts.org

Nucleophilic attack: The enolate attacks the electrophilic carbonyl carbon of acetaldehyde. libretexts.org

Protonation: The resulting alkoxide is protonated in a workup step to yield the β-hydroxy carbonyl product. libretexts.org

Control of stereochemistry at the C2 position to favor the (S)-enantiomer in a purely chemical aldol condensation is challenging and often results in a racemic or diastereomeric mixture. This necessitates either the use of chiral auxiliaries, asymmetric catalysis, or subsequent resolution steps.

Multi-step Synthetic Approaches from Readily Available Precursors

Multi-step synthesis allows for the construction of complex molecules from simpler, readily available starting materials through a sequence of chemical reactions. vapourtec.comlibretexts.org A plausible multi-step synthesis for this compound could begin with precursors such as derivatives of lactic acid or pyruvic acid.

For instance, a synthesis could be envisioned starting from a protected (S)-2-hydroxypropanoic acid derivative (e.g., (S)-ethyl lactate), which already contains the desired stereocenter. The strategy would then focus on extending the carbon chain. This could involve converting the carboxylic acid moiety into a suitable functional group that can undergo a C-C bond-forming reaction with a two-carbon synthon.

An alternative multi-step approach could start from pyruvic acid and involve an initial aldol reaction as described above, followed by steps to resolve the stereocenter if a racemic mixture is formed. One example of a multi-step synthesis for a related β-hydroxy acid, (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid, involves an aldol addition followed by hydrolysis to yield the final product, demonstrating the feasibility of such a sequence. orgsyn.org

Biocatalytic and Chemoenzymatic Synthetic Approaches

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high stereoselectivity and milder reaction conditions. Enzymes are increasingly used to produce chiral compounds like this compound.

Strategic Enzyme Selection for Stereoselective Production

The key to a successful biocatalytic synthesis is the selection of an appropriate enzyme that can catalyze the desired transformation with high stereoselectivity. For the synthesis of this compound, two main classes of enzymes are of particular interest:

Aldolases: These enzymes catalyze aldol additions in biological systems. A 4-hydroxy-2-oxovalerate aldolase (B8822740) is known to degrade 4-hydroxy-2-oxopentanoate (B1241807) into pyruvate and acetaldehyde, demonstrating the ability of this class of enzymes to recognize the target scaffold. wikipedia.orgecmdb.ca By employing a stereoselective aldolase that favors the formation of the (2S) stereocenter, it would be possible to directly synthesize the desired enantiomer from pyruvate and acetaldehyde. Research into the synthesis of chiral 2-hydroxy acids has successfully utilized stereoselective aldolases. nih.gov

Ketoreductases/Dehydrogenases: An alternative strategy involves the asymmetric reduction of a precursor dicarbonyl compound, 2,4-dioxopentanoic acid. A ketoreductase (KRED) or a dehydrogenase with high stereoselectivity could reduce the keto group at the C2 position to a hydroxyl group, yielding the (S)-enantiomer. For example, D-lactate dehydrogenase has been used for the synthesis of (R)-2-hydroxy-4-phenylbutanoic acid from its corresponding 2-oxo acid, showcasing the potential of this enzyme class for producing chiral hydroxy acids. documentsdelivered.com The selection of a reductase that preferentially produces the (S)-enantiomer would be crucial.

The table below summarizes potential enzymes and their roles in the synthesis of this compound.

| Enzyme Class | Precursors | Reaction Type | Potential Product |

| Aldolase | Pyruvic acid, Acetaldehyde | Aldol Addition | This compound |

| Ketoreductase | 2,4-Dioxopentanoic acid | Asymmetric Reduction | This compound |

Design and Implementation of Tandem Enzymatic Reaction Cascades

Tandem, or cascade, reactions involve the use of multiple enzymes in a single pot to carry out a sequence of transformations. nih.govnih.gov This approach is highly efficient as it avoids the isolation of intermediates, reduces waste, and can overcome unfavorable thermodynamic equilibria. nih.gov

A potential tandem cascade for this compound could couple the activity of an aldolase and a reductase. For example, a biocatalytic tandem reaction has been developed for the synthesis of chiral 2-hydroxy-4-butyrolactones, which involves an initial aldol addition followed by a ketoreduction step. nih.gov A similar strategy could be designed for the target molecule.

Furthermore, a three-enzyme cascade has been successfully used to synthesize 2-hydroxy-4H-quinolizin-4-one scaffolds, demonstrating the power of multi-enzyme systems. nih.govrsc.org Designing such a cascade for this compound would require careful selection of enzymes that are compatible in terms of their optimal pH, temperature, and cofactor requirements. For instance, if a dehydrogenase is used, a cofactor regeneration system, such as formate (B1220265) dehydrogenase to regenerate NADH, would need to be integrated into the cascade. documentsdelivered.com

Metabolic Engineering of Microbial Systems for Enhanced Bioproduction

Metabolic engineering involves the modification of the genetic and regulatory networks of microorganisms to enhance the production of a target chemical. While specific examples of metabolic engineering for 2-hydroxy-4-oxopentanoic acid are not prominent in the literature, strategies can be inferred from the production of other organic acids. nih.gov

A potential metabolic engineering strategy in a host organism like Escherichia coli could involve:

Overproduction of Precursors: Engineering the central metabolism to increase the intracellular pools of pyruvate and acetaldehyde.

Introduction of a Synthetic Pathway: Introducing a heterologous, stereoselective aldolase to catalyze the condensation of pyruvate and acetaldehyde to form this compound.

Elimination of Competing Pathways: Deleting genes for enzymes that consume the precursors or the product, thereby redirecting the metabolic flux towards the desired compound.

Research has shown the successful production of 2,4-dihydroxybutyric acid in E. coli by introducing a two-step synthetic pathway from the natural amino acid homoserine. vapourtec.com This demonstrates the feasibility of engineering microbial hosts for the production of novel hydroxy acids.

Applications of Pyruvic Acid Aldolases in the Synthesis of Chiral 4-Hydroxy-2-oxoacids

Pyruvic acid aldolases are powerful biocatalysts for the formation of carbon-carbon bonds, a fundamental reaction in organic synthesis. These enzymes facilitate the aldol addition of pyruvate (or other 2-oxoacids) as a nucleophile to an aldehyde or ketone electrophile, producing 4-hydroxy-2-oxoacids with high stereoselectivity. nih.gov This modularity is impressive, allowing for the construction of complex carbon frameworks that are valuable precursors for derivatives like 2,4-dihydroxy acids and 2-amino-4-dihydroxy acids. nih.gov

From a mechanistic standpoint, pyruvic acid aldolases are typically class II aldolases, which utilize a divalent metal ion cofactor (often Zn²⁺) in the active site. This metal ion acts as a Lewis acid, polarizing the carbonyl group of the pyruvate and stabilizing the resulting enediolate intermediate, which then attacks the electrophile. csic.es This mechanism contrasts with class I aldolases, which form a Schiff base intermediate with a lysine (B10760008) residue. csic.es

The primary application of these enzymes is the synthesis of chiral 4-hydroxy-2-oxoacids. The reaction forges a new carbon-carbon bond and can create up to two new stereocenters, with the enzyme controlling the stereochemical outcome. nih.gov While pyruvic acid is the natural and most studied nucleophile, research has shown that some aldolases, particularly from the HpcH/HpaI family, can accept analogs like hydroxypyruvic acid and fluoropyruvic acid. nih.gov

However, the substrate scope for the nucleophile is often limited, which has prompted protein engineering efforts. For instance, structure-guided rational protein engineering of the E. coli aldolase YfaU has expanded its promiscuity to accept larger, non-natural pyruvate analogues with linear and branched aliphatic chains. nih.gov This breakthrough allows for the synthesis of a wider variety of chiral building blocks. nih.gov

The range of accepted electrophiles is also a subject of extensive research. While aldehydes are the most common substrates, studies have demonstrated that some class II pyruvate aldolases can catalyze cross-aldol reactions with ketones as electrophiles, providing access to multi-functionalized tertiary alcohols. acs.orgresearchgate.net

A notable example is the 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase from Pseudomonas putida F1. This enzyme catalyzes the retro-aldol cleavage of 4-hydroxy-2-ketoacids and shows a preference for substrates with a 4-carboxylate substitution. nih.gov Kinetic and structural studies of such enzymes provide a deeper understanding of the reaction mechanism and substrate specificity, which is crucial for their application in targeted synthesis. nih.gov In the metabolic pathway of some bacteria, 4-hydroxy-2-oxovalerate (an alternative name for 4-hydroxy-2-oxopentanoic acid) is known to be degraded by 4-hydroxy-2-oxovalerate aldolase into acetaldehyde and pyruvate, demonstrating the natural occurrence of this enzymatic transformation. wikipedia.org

Table 1: Substrate Scope of Pyruvic Acid Aldolases in Aldol Additions This table summarizes the types of nucleophiles and electrophiles accepted by various pyruvic acid aldolases as reported in the literature.

| Enzyme Type | Nucleophile (Aldol Donor) | Electrophile (Aldol Acceptor) | Product Type | Reference |

|---|---|---|---|---|

| Wild-Type Pyruvic Acid Aldolases | Pyruvic acid, Hydroxypyruvic acid, Fluoropyruvic acid | Small chiral (poly)hydroxylated aliphatic aldehydes (e.g., glycolaldehyde, glyceraldehyde) | (Poly)substituted 4-hydroxy-2-oxoacids | nih.gov |

| Engineered YfaU Aldolase | Pyruvate analogues (linear and branched aliphatic chains) | N-Cbz-alaninal, N-Cbz-prolinal | Derivatives of α-amino acids (e.g., dolaproine enantiomer) | nih.gov |

| Class II Pyruvic Aldolases | Pyruvic acid, 2-Oxobutyric acid, Hydroxypyruvic acid | Ketones (e.g., hydroxyacetone, dihydroxyacetone) | Branched ketols (tertiary alcohols) | acs.orgresearchgate.net |

| HMG/CHA Aldolase | Pyruvate | 2-Keto-4-hydroxy acids (in reverse reaction) | Acetaldehyde and Pyruvate | nih.gov |

Asymmetric Synthesis for Stereospecific (2S)-Enantiomer Generation

Utilization as a Chiral Reagent in Asymmetric Transformations

In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is a cornerstone of modern organic synthesis for producing enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com Common examples of chiral auxiliaries include oxazolidinones (popularized by Evans), pseudoephedrine, and tert-butanesulfinamide. wikipedia.org

While this compound is a valuable chiral building block synthesized for its intrinsic structure, its application as a chiral auxiliary to direct other asymmetric transformations is not widely documented in the reviewed scientific literature. The focus of research has been on the stereospecific synthesis of this molecule, rather than its subsequent use to induce chirality in other synthetic routes.

Enantioselective Approaches for Structurally Related Chiral Amino Acids and Keto Acids

The synthesis of chiral α-amino acids and α-keto acids, which are structurally related to this compound, is a major focus in organic chemistry due to their importance in pharmaceuticals and natural products. researchgate.netnih.gov A variety of enantioselective methods have been developed, spanning both enzymatic and catalytic chemical transformations.

Enzymatic methods offer high selectivity and operate under mild conditions. rsc.org Key enzymatic approaches include:

Asymmetric Reductive Amination: Amine dehydrogenases can catalyze the direct conversion of α-keto acids to α-amino acids with high enantiopurity. researchgate.net

Asymmetric Transamination: Transaminases, such as ω-transaminases, transfer an amino group from a donor molecule (like L-alanine) to a prochiral ketone or keto acid, producing a chiral amine or amino acid. researchgate.netnih.gov This method's efficiency can be enhanced by removing the pyruvate byproduct to shift the reaction equilibrium. nih.gov

Chemical catalytic methods provide powerful alternatives for asymmetric synthesis. These often involve transition metal catalysts or organocatalysts.

Catalytic Hydrogenation/Transfer Hydrogenation: Asymmetric hydrogenation of α-keto amides or related precursors using chiral rhodium or ruthenium catalysts is a well-established method. rsc.orgacs.org For instance, unprotected α-amino ketones can be converted to chiral 1,2-amino alcohols with excellent yields and enantioselectivities using ruthenium-catalyzed asymmetric transfer hydrogenation. acs.org

Palladium-Catalyzed Asymmetric Arylation: Chiral α-amino ketones can be synthesized through the palladium-catalyzed asymmetric arylation of α-keto imines. This method offers a highly stereocontrolled route to acyclic α-amino ketones. nih.gov

Copper-Catalyzed Synthesis: Copper-catalyzed enantioselective methods have been developed for preparing α-quaternary ketones and α-ketoesters from simple carboxylic acid derivatives and organodiboron reagents. nih.gov

Chiral Reagent-Mediated Synthesis: An efficient synthesis of L-amino acids from α-keto acids and ammonia (B1221849) can be achieved using (S)-proline as a recoverable chiral reagent. The process involves the formation of a chiral dioxopiperazine intermediate, followed by stereoselective hydrogenation and hydrolysis. rsc.org

These diverse methodologies provide a robust toolkit for chemists to access structurally related chiral amino acids and keto acids with high levels of stereocontrol.

Table 2: Comparison of Enantioselective Methods for Synthesis of Chiral Amino and Keto Acids This table provides a summary of different synthetic strategies for compounds structurally related to this compound.

| Method | Catalyst/Reagent Type | Substrate(s) | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Transamination | ω-Transaminase (Enzyme) | Prochiral Ketone + Amino Donor (e.g., L-Alanine) | High enantioselectivity (>99% ee); equilibrium can be an issue. | nih.gov |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complex | Unprotected α-Amino Ketones | High yields and enantioselectivities; avoids pressurized H₂. | acs.org |

| Asymmetric Arylation | Chiral Palladium Complex | α-Keto Imines + Arylboronic Acids | Forms chiral α-amino ketones with high stereocontrol. | nih.gov |

| Chiral Reagent-Mediated Synthesis | (S)-Proline (Recoverable) | α-Keto Acids + Ammonia | High optical efficiency; reagent is conserved. | rsc.org |

| Copper-Catalyzed Allylation | Chiral Copper-Phosphine Complex | Acyl Electrophiles + Allyl Organodiboron Reagents | Forms α-quaternary ketones and ketoesters. | nih.gov |

Broader Biochemical Implications and Regulatory Roles

Contribution to Carbon Flow and Energy Homeostasis in Metabolic Systems

(2S)-2-Hydroxy-4-oxopentanoic acid is a key junction point in the meta-cleavage pathway, a complex sequence of enzymatic reactions used by various microorganisms to break down aromatic hydrocarbons. wikipedia.orguniprot.org Its primary contribution to the central carbon metabolism is realized through its enzymatic cleavage into smaller, universally utilized molecules.

The enzyme responsible for this critical step is 4-hydroxy-2-oxovalerate aldolase (B8822740) (EC 4.1.3.39). wikipedia.org This enzyme catalyzes the retro-aldol cleavage of (S)-4-hydroxy-2-oxopentanoate into pyruvate (B1213749) and acetaldehyde (B116499) . uniprot.orgwikipedia.org

Pyruvate is a cornerstone of energy metabolism. It can be decarboxylated to form acetyl-CoA, which enters the Citric Acid Cycle (TCA cycle) for the generation of ATP and reducing equivalents (NADH and FADH₂). Alternatively, pyruvate can be a substrate for gluconeogenesis, synthesizing glucose, or be converted into other essential biomolecules like amino acids.

Acetaldehyde is typically oxidized to acetate (B1210297) by an acetaldehyde dehydrogenase. Acetate can then be activated to acetyl-CoA, which also feeds into the TCA cycle, thus contributing further to the cell's energy pool.

Research has shown that in some bacteria, the acetaldehyde produced from the aldolase reaction does not diffuse freely into the cell. Instead, it is directly channeled to an associated acetaldehyde dehydrogenase . wikipedia.orguniprot.org This substrate channeling is a highly efficient metabolic strategy that prevents the accumulation of potentially toxic acetaldehyde and ensures the seamless flow of carbon into energy-yielding pathways. uniprot.org This entire process effectively funnels carbon from complex aromatic compounds into the core of cellular energy production.

Table 1: Key Enzyme in this compound Catabolism

| Enzyme Name | EC Number | Substrate | Products | Metabolic Significance |

|---|---|---|---|---|

| 4-hydroxy-2-oxovalerate aldolase | 4.1.3.39 | This compound | Pyruvate, Acetaldehyde | Links aromatic catabolism to central energy pathways (TCA cycle, gluconeogenesis). wikipedia.orguniprot.org |

Interplay with Other Critical Metabolic Intermediates and Cycles

The significance of this compound is defined by its direct connection to the most critical metabolic cycles and intermediates. As detailed above, its degradation products, pyruvate and acetyl-CoA (derived from acetaldehyde), are primary entry points into the Citric Acid Cycle . This positions the compound as an anaplerotic intermediate, capable of replenishing the pool of TCA cycle intermediates.

Beyond this central connection, this compound also interacts with other intermediates within its specific catabolic pathway. It is formed from the decarboxylation of 4-oxalocrotonate and can be reversibly dehydrated by the enzyme 2-oxopent-4-enoate (B1242333) hydratase (EC 4.2.1.80) to form 2-oxopent-4-enoate. wikipedia.orgwikipedia.org This reversible reaction highlights the dynamic equilibrium within the pathway, influenced by the concentrations of related metabolites.

The metabolic pathways in which this compound and its associated enzymes are involved are extensive, particularly in microorganisms capable of bioremediation. These pathways demonstrate the compound's role in a wider metabolic network for breaking down xenobiotics.

Table 2: Metabolic Pathways Involving this compound Intermediates

| Pathway Name | Significance | Key Enzymes |

|---|---|---|

| Phenylalanine Metabolism | Degradation of an essential amino acid. | 4-hydroxy-2-oxovalerate aldolase wikipedia.org |

| Benzoate (B1203000) Degradation | Catabolism of a common aromatic compound. | 4-hydroxy-2-oxovalerate aldolase, 2-oxopent-4-enoate hydratase wikipedia.orgwikipedia.org |

| Toluene (B28343) and Xylene Degradation | Bioremediation of industrial solvents. | 4-hydroxy-2-oxovalerate aldolase, 2-oxopent-4-enoate hydratase wikipedia.orgwikipedia.org |

| Naphthalene (B1677914) Catabolism | Breakdown of polycyclic aromatic hydrocarbons. | 4-hydroxy-2-oxovalerate aldolase nih.gov |

| Biphenyl (B1667301) Degradation | Bioremediation of polychlorinated biphenyls (PCBs). | 4-hydroxy-2-oxovalerate aldolase, 2-oxopent-4-enoate hydratase wikipedia.orgwikipedia.org |

Notably, the aldolase enzyme exhibits stereospecificity. Studies on the enzyme from Thermus thermophilus confirm that it specifically cleaves the (4S)-isomer (which is this compound) but not the (4R) isomer, ensuring chiral purity in the metabolic flow. uniprot.org

Influence on Metabolic Regulation and Adaptive Responses (General Academic Inquiry)

The metabolism of this compound is subject to regulation, reflecting the cell's ability to adapt to changing energy needs and environmental conditions. One key regulatory mechanism is the allosteric activation of 4-hydroxy-2-oxovalerate aldolase by NADH . uniprot.org This suggests that the cell's redox state directly influences the rate of aromatic compound catabolism. An elevated NADH/NAD+ ratio, indicative of an energy-rich state, enhances the enzyme's activity, promoting the breakdown of the compound to feed into biosynthetic pathways or for storage.

From a genetic standpoint, the capacity to metabolize this compound is a crucial adaptive trait for many bacteria. The genes encoding the enzymes of the meta-cleavage pathway, such as the aldolase (e.g., nahM) and its partner acetaldehyde dehydrogenase (e.g., nahO), are often located together on operons within catabolic plasmids. nih.gov This genetic architecture allows for the coordinated expression of all necessary enzymes and facilitates the transfer of these metabolic capabilities between bacteria via horizontal gene transfer. This is a powerful adaptive mechanism, enabling bacteria to rapidly acquire the ability to utilize new carbon sources, including environmental pollutants like naphthalene and toluene. nih.gov The conservation of these gene sequences across different Pseudomonas species underscores their evolutionary importance for environmental adaptation. nih.gov

Advanced Analytical and Characterization Techniques in Biochemical Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure, connectivity, and stereochemistry of (2S)-2-hydroxy-4-oxopentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement and chemical environment within the this compound molecule. Both ¹H and ¹³C NMR are utilized to piece together its structure.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key predicted signals for this compound in an aqueous solvent like D₂O would include a singlet for the methyl protons (C5-H₃), a multiplet for the methylene (B1212753) protons (C3-H₂), and a multiplet for the methine proton (C2-H). The chemical shifts of these protons are influenced by the adjacent carbonyl and hydroxyl groups. Conformational analysis can be performed by examining the coupling constants between protons, which provides insight into the dihedral angles and the preferred spatial arrangement of the molecule in solution. researchgate.net Intramolecular hydrogen bonding, for instance between the C2-hydroxyl group and the C4-keto group or the C1-carboxylic acid, can influence the conformational equilibrium and be investigated through variable temperature NMR studies.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by showing distinct signals for each unique carbon atom in the molecule. For this compound, one would expect to observe five distinct signals corresponding to the carboxylic acid carbon (C1), the hydroxyl-bearing methine carbon (C2), the methylene carbon (C3), the ketone carbonyl carbon (C4), and the methyl carbon (C5). nih.govnih.gov The chemical shifts of these carbons are indicative of their hybridization and the electron-withdrawing effects of the oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C1 (COOH) | - | ~175-180 |

| C2 (CH-OH) | ~4.2-4.4 | ~70-75 |

| C3 (CH₂) | ~2.8-3.0 | ~45-50 |

| C4 (C=O) | - | ~205-210 |

| C5 (CH₃) | ~2.2 | ~25-30 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight, Fragmentation, and Isotope Labeling Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. nih.govrsc.org

Molecular Weight and Formula Determination: High-resolution mass spectrometry can provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the chemical formula, C₅H₈O₄. nih.gov

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For short-chain carboxylic acids, characteristic fragmentation includes the loss of a hydroxyl group (-17 Da) or a carboxyl group (-45 Da). libretexts.org For this compound, other expected fragmentations would involve cleavage adjacent to the keto group. The position of the hydroxyl group significantly influences the fragmentation pattern of hydroxy fatty acids. researchgate.net

Isotope Labeling Studies: MS is crucial for tracing the metabolic fate of this compound in biochemical systems. By using isotopically labeled precursors (e.g., with ¹³C or ²H), researchers can follow the incorporation of these labels into the molecule and its downstream metabolites, providing insights into metabolic pathways.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for isolating this compound from complex biological mixtures and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of a sample of this compound. pensoft.net Using a C18 column and a suitable mobile phase, impurities can be separated and quantified.

Stereoisomer Separation: The separation of the (2S) and (2R) enantiomers of 2-hydroxy-4-oxopentanoic acid requires chiral chromatography. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.gov The choice of chiral selector is critical for achieving successful enantioseparation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for analyzing volatile compounds. Since this compound is not sufficiently volatile for direct GC analysis, derivatization is necessary. jfda-online.com

Derivatization: The hydroxyl and carboxylic acid functional groups are typically converted into more volatile and thermally stable derivatives, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters. researchgate.net This process reduces the polarity of the molecule and improves its chromatographic behavior. jfda-online.com

Analysis of Volatile Derivatives: The derivatized this compound can then be separated from other volatile components in a sample by GC and subsequently identified and quantified by MS. nih.govmdpi.com The mass spectrum of the derivative provides structural information and a unique fragmentation pattern for confident identification.

Quantitative Analysis in Complex Biochemical Samples (Excluding Clinical Human Data)

The accurate quantification of this compound in biochemical samples, such as cell culture media or microbial fermentation broths, is crucial for understanding its role in metabolic processes.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this analyte in complex matrices. nih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. A stable isotope-labeled internal standard, such as ¹³C- or ²H-labeled 2-hydroxy-4-oxopentanoic acid, is typically used to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The method involves developing a calibration curve from standards of known concentrations and using it to determine the concentration of the analyte in the unknown samples. nih.gov

Table 2: Summary of Analytical Techniques for this compound

| Technique | Application | Key Considerations |

| NMR | Structural elucidation, conformational analysis, connectivity mapping. researchgate.netnih.gov | Requires relatively pure sample, provides detailed structural information. |

| MS | Molecular weight determination, fragmentation pattern analysis, isotope labeling studies. nih.govrsc.org | High sensitivity, can be coupled with chromatographic techniques for complex mixtures. |

| HPLC | Purity assessment, separation of stereoisomers. pensoft.netnih.gov | Requires chiral column for enantiomer separation. |

| GC-MS | Analysis of volatile derivatives, metabolite profiling. nih.govjfda-online.commdpi.com | Requires derivatization to increase volatility. |

| LC-MS/MS | Quantitative analysis in complex biochemical samples. nih.gov | High sensitivity and specificity, use of internal standards is recommended. |

Emerging Research Frontiers and Future Academic Perspectives

Discovery of Novel Enzymes and Metabolic Pathways Involving (2S)-2-Hydroxy-4-oxopentanoic Acid

The metabolic roles of this compound are intrinsically linked to the enzymes that synthesize and degrade it. While the broader metabolic context of its achiral counterpart, 4-hydroxy-2-oxopentanoic acid, has been partially elucidated, significant research is now focused on identifying the specific stereoselective enzymes and pathways involving the (2S)-isomer.

4-Hydroxy-2-oxopentanoic acid is known to be a component of several degradative pathways. wikipedia.org For instance, it is formed from the decarboxylation of 4-oxalocrotonate by the enzyme 4-oxalocrotonate decarboxylase . wikipedia.org It is subsequently cleaved by 4-hydroxy-2-oxovalerate aldolase (B8822740) to yield pyruvate (B1213749) and acetaldehyde (B116499). wikipedia.org Another key enzyme, 2-oxopent-4-enoate (B1242333) hydratase , can reversibly dehydrate 4-hydroxy-2-oxopentanoic acid to form 2-oxopent-4-enoate. wikipedia.org The identification of (S)-4-hydroxy-2-oxopentanoic acid as a metabolite in Escherichia coli underscores its biological relevance and points towards the existence of specific enzymatic machinery capable of recognizing its chiral center. ebi.ac.uk

Future research is aimed at discovering and characterizing novel enzymes with high stereospecificity for the (S)-enantiomer. The exploration of microbial genomes, particularly from organisms found in diverse environments, is a promising avenue for identifying new aldolases, dehydrogenases, and hydratases. Structure-guided functional prediction, which combines homology modeling with metabolite docking, is a powerful computational strategy being used to identify enzymes of unknown function from vast genomic databases and predict their involvement in specific metabolic pathways. nih.govnih.gov This approach has proven successful in discovering new metabolic pathways and can be applied to pinpoint the enzymes responsible for the synthesis and catabolism of this compound. nih.govnih.govdntb.gov.ua

Table 1: Key Enzymes in the Metabolism of 4-Hydroxy-2-oxopentanoic Acid

| Enzyme Name | Reaction | Substrate/Product Relationship | Reference |

| 4-Oxalocrotonate decarboxylase | Decarboxylation | Forms 4-Hydroxy-2-oxopentanoic acid | wikipedia.org |

| 4-Hydroxy-2-oxovalerate aldolase | Aldol (B89426) cleavage | Degrades 4-Hydroxy-2-oxopentanoic acid | wikipedia.org |

| 2-Oxopent-4-enoate hydratase | Dehydration/Hydration | Interconverts 4-Hydroxy-2-oxopentanoic acid and 2-oxopent-4-enoate | wikipedia.org |

Advanced Metabolic Engineering and Synthetic Biology Approaches for Targeted Bioproduction or Degradation

The ability to produce this compound in high purity or to efficiently degrade it has significant implications for fine chemical synthesis and bioremediation. Metabolic engineering and synthetic biology offer a powerful toolkit to construct and optimize microbial cell factories for these purposes. mdpi.com

For targeted bioproduction, strategies involve engineering host organisms like E. coli or baker's yeast (Saccharomyces cerevisiae), which are known to perform stereoselective reductions of α-keto esters. researchgate.net The general approach includes:

Pathway Introduction : Introducing heterologous genes encoding enzymes that can channel central metabolites towards the target molecule. For instance, engineering a pathway that converts a readily available precursor like pyruvate or α-ketoglutarate into an intermediate that can be stereoselectively converted to this compound. nih.gov

Flux Optimization : Overexpressing rate-limiting enzymes and knocking out competing pathways to redirect carbon flux towards the desired product. fiveable.me

Cofactor Engineering : Balancing the intracellular pools of redox cofactors such as NADH and NADPH, which are crucial for the reductase enzymes that often catalyze the final stereoselective step. fiveable.me

Conversely, for bioremediation or catabolism, synthetic biology can be used to design microbial consortia or single organisms with enhanced degradation capabilities. This can involve the use of synthetic sRNAs to knock down specific genes, thereby channeling metabolic flow, or the assembly of enzymes into scaffolded complexes to increase local concentrations and enhance pathway flux. mdpi.comnih.gov The principles of multivariate modular metabolic engineering (MMME) can be applied to systematically optimize the expression levels of pathway enzymes for maximum efficiency. nih.gov

Table 2: Synthetic Biology Strategies for Modifying Metabolic Pathways

| Strategy | Description | Application Example | Reference |

| Heterologous Gene Expression | Introducing genes from other organisms to create a novel metabolic pathway. | Production of artemisinin (B1665778) in engineered yeast. | fiveable.me |

| Gene Knockout | Deleting genes of competing pathways to increase precursor availability. | Redirecting carbon flux towards PHA production. | fiveable.me |

| Enzyme Scaffolding | Co-localizing pathway enzymes on a protein or DNA scaffold to improve efficiency. | Enhancing mevalonate (B85504) production in E. coli. | sciepublish.com |

| Dynamic Regulation | Using inducible promoters or riboregulators to control enzyme expression. | Minimizing metabolic burden and improving strain stability. | fiveable.me |

Development of Innovative Synthetic Strategies for Precision Generation of Chiral Alpha-Hydroxy Keto Acids

The precise chemical synthesis of chiral molecules like this compound is a significant challenge. The development of innovative and efficient synthetic strategies is a major research focus, driven by the demand for enantiomerically pure building blocks in the pharmaceutical and fine chemical industries. unimi.itrsc.org

Current frontiers in this area include:

Asymmetric Catalysis : The use of chiral metal catalysts or organocatalysts to achieve high enantioselectivity. For example, chiral phosphoric acids have been successfully used in enantioselective cycloadditions to construct complex chiral molecules. acs.org Similarly, relay catalysis systems combining different metals, like copper and ruthenium, can facilitate asymmetric cascade reactions to produce chiral α-amino δ-hydroxy acid derivatives. acs.org These principles are being adapted for the asymmetric synthesis of α-hydroxy keto acids.

Biocatalysis : The application of isolated enzymes or whole-cell systems to perform highly selective chemical transformations. Thiamine diphosphate-dependent lyases (ThDP-lyases) are used for the enantioselective carboligation of aldehydes to form α-hydroxy ketones with high enantiomeric excess. unimi.it Furthermore, hydrolases like lipases are employed in dynamic kinetic resolutions (DKRs) to resolve racemic mixtures. unimi.it Sequential enzymatic reactions, such as a stereoselective reduction by S. cerevisiae followed by a lipase-catalyzed aminolysis, have been used to produce chiral α-hydroxy amides from α-oxo esters. researchgate.net

Chemoenzymatic Synthesis : This approach combines the advantages of chemical and biological catalysis. A chemical step might be used to create a racemic or prochiral precursor, which is then resolved or converted stereoselectively by an enzyme. This strategy often leads to more efficient and sustainable processes.